Strychnine hydrochloride

Catalog No.
S544016
CAS No.
1421-86-9
M.F
C21H23ClN2O2
M. Wt
370.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Strychnine hydrochloride

CAS Number

1421-86-9

Product Name

Strychnine hydrochloride

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride

Molecular Formula

C21H23ClN2O2

Molecular Weight

370.9 g/mol

InChI

InChI=1S/C21H22N2O2.ClH/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;/h1-5,13,16-17,19-20H,6-11H2;1H/t13-,16-,17-,19-,20-,21+;/m0./s1

InChI Key

VLXYTKMPCOQKEM-ZEYGOCRCSA-N

SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.Cl

solubility

Soluble in DMSO

Synonyms

Strychnine Hydrochloride; Strychnine HCl;

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.Cl

Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.Cl

The exact mass of the compound Strychnine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of organoammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Neuromuscular Junction Studies

    Strychnine hydrochloride blocks the inhibitory effect of glycine at the glycine receptor in the spinal cord. This results in a state of hyperexcitability, causing exaggerated reflexes and muscle contractions. Researchers can use this effect to study the physiology of the neuromuscular junction, the connection between nerves and muscles []. By observing the response of muscles to strychnine, scientists can gain insights into nerve transmission and muscle function.

  • Mapping Neural Circuits

    The hyperexcitability caused by strychnine can be used to map neural circuits. By applying strychnine to specific areas of the nervous system, researchers can observe the resulting activation patterns in other regions. This helps to trace the pathways of nerve signals and understand how different brain regions communicate [].

  • Understanding Neurotransmitter Function

    Strychnine's interaction with the glycine receptor sheds light on the role of glycine in the nervous system. By studying how strychnine alters neuronal activity, researchers can learn more about the function of inhibitory neurotransmission and its impact on neural circuits [].

Strychnine hydrochloride is a highly toxic alkaloid derived from the seeds of the Strychnos nux-vomica and related species. It appears as colorless, transparent crystals or a white crystalline powder and is odorless with a distinctly bitter taste. The compound's molecular formula is C21H22N2O2HClC_{21}H_{22}N_{2}O_{2}\cdot HCl, with a molar mass of approximately 370.9 g/mol . Strychnine hydrochloride acts primarily as a neurotoxin, exerting its effects by antagonizing glycine receptors in the central nervous system, leading to severe muscle spasms and potentially fatal outcomes upon exposure .

Strychnine hydrochloride acts as a potent neurotoxin by blocking glycine receptors in the spinal cord []. Glycine is an inhibitory neurotransmitter, and its blockade by strychnine leads to uncontrolled muscle excitation. This results in severe muscle spasms, convulsions, and ultimately, respiratory failure and death [, ].

Strychnine hydrochloride is an extremely dangerous substance.

  • Toxicity: Ingestion of even small amounts (around 30mg) can be fatal []. Symptoms of strychnine poisoning include muscle stiffness, twitching, violent convulsions, and respiratory paralysis []. There is no specific antidote, and treatment focuses on managing the convulsions and supporting respiration [].
  • Flammability: Non-flammable [].
  • Reactivity: Can react with strong oxidizing agents [].
, particularly in the presence of acids or bases. It decomposes when heated, releasing toxic fumes such as nitrogen oxides . In acidic conditions, strychnine can form colored complexes; for instance, a dilute solution in sulfuric acid reacts with potassium dichromate to yield a reddish-violet to bluish-purple color . Additionally, it can react with strong oxidizers, producing hazardous byproducts .

The primary biological activity of strychnine hydrochloride is its role as an antagonist of glycine receptors, which are crucial for inhibitory neurotransmission in the spinal cord. By blocking these receptors, strychnine leads to unopposed excitatory neurotransmission, resulting in symptoms such as muscle spasms, stiffness, and heightened reflexes. These effects can escalate to seizures and respiratory failure within minutes of exposure . The compound is also noted for its potential to enhance motor activity due to its action on acetylcholine receptors .

Strychnine hydrochloride can be synthesized through several methods:

  • Biosynthesis: The natural biosynthesis involves the condensation of tryptamine and secologanin catalyzed by strictosidine synthase, followed by several enzymatic transformations leading to strychnine .
  • Chemical Synthesis: Historically, synthetic routes have been explored due to the complexity of strychnine's structure. Notable chemists like Robert Burns Woodward have contributed to its synthetic pathways, which involve multiple steps including ring closures and functional group transformations .
  • Laboratory Synthesis: In laboratory settings, strychnine can be synthesized from simpler precursors via multi-step organic synthesis techniques that require careful control of reaction conditions due to its toxicity .

Strychnine hydrochloride has limited applications due to its high toxicity:

  • Pest Control: It has been historically used as an avicide for controlling rodent populations.
  • Pharmacological Research: Strychnine serves as a tool in neuroscience research for studying synaptic transmission and receptor function due to its specific antagonistic effects on glycine receptors.
  • Toxicology Studies: Its potent effects make it valuable in toxicology studies aimed at understanding poisoning mechanisms and antidote development .

Interaction studies involving strychnine hydrochloride focus on its binding affinity to various neurotransmitter receptors. Research indicates that strychnine competes with glycine for binding sites on glycine receptors, effectively blocking inhibitory signals in the central nervous system. This interaction leads to increased neuronal excitability and muscle spasms . Additionally, studies have shown that strychnine may interact with other neurotransmitter systems, such as acetylcholine pathways, further complicating its pharmacological profile .

Several compounds share structural or functional similarities with strychnine hydrochloride:

Compound NameStructure TypeBiological ActivityUnique Features
BrucineAlkaloidSimilar antagonist activity at glycine receptorsLess toxic than strychnine
Corynanthe alkaloidsAlkaloidVarious effects on neurotransmitter systemsDiverse structures with varying biological effects
Quinoline derivativesHeterocyclic compoundsPotential neuroactive propertiesDifferent mechanism of action

Strychnine is unique due to its specific action on glycine receptors and its rapid onset of toxicity upon exposure. In contrast, brucine offers similar receptor interactions but with significantly lower toxicity levels .

Solubility Behavior in Polar/Nonpolar Solvent Systems

Strychnine hydrochloride exhibits distinctive solubility characteristics that reflect its ionic nature and molecular structure. The compound demonstrates markedly different solubility behavior compared to its parent base, strychnine, due to the presence of the hydrochloride salt formation [1] [2].

Polar Solvent Systems:
The compound shows enhanced solubility in polar solvents, particularly those capable of hydrogen bonding and ion stabilization. In water, strychnine hydrochloride exhibits sparingly soluble characteristics with a solubility of approximately 25 mg/mL at room temperature [3]. This represents a significant improvement over the parent strychnine base, which demonstrates poor water solubility (approximately 0.14 g/L) [4]. The enhanced aqueous solubility is attributed to the protonated aliphatic nitrogen (N19) forming favorable electrostatic interactions with water molecules [5] [6].

In polar aprotic solvents, strychnine hydrochloride demonstrates moderate solubility. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) both support dissolution at concentrations of 10 mg/mL [7]. The solubility in these solvents is facilitated by the polar aprotic nature allowing for ion-dipole interactions while minimizing competitive hydrogen bonding that might destabilize the hydrochloride salt form [5].

Polar protic solvents such as methanol and ethanol exhibit similar solubility patterns, with the compound being slightly soluble in these media [1] [7]. The specific rotation of strychnine hydrochloride in aqueous solution is -28.3° (water, 7 mg/mL, 25°C), indicating maintained chiral integrity upon dissolution [3].

Nonpolar Solvent Systems:
The solubility behavior in nonpolar solvents reveals the ionic character of strychnine hydrochloride. The compound demonstrates limited solubility in chloroform, classified as slightly soluble [1]. This contrasts sharply with the parent strychnine base, which shows good solubility in chloroform (200 g/L) [4]. The reduced solubility in nonpolar media is consistent with the ionic nature of the hydrochloride salt, which requires polar interactions for effective solvation [8].

Diethyl ether represents the extreme of nonpolar behavior, with strychnine hydrochloride being essentially insoluble in this medium [9]. This insolubility pattern is characteristic of ionic compounds in nonpolar aprotic solvents, where the energy required for ion separation cannot be compensated by weak van der Waals interactions [8].

Solvent Classification and Polarity Effects:
The solubility data reveals a clear correlation between solvent polarity and dissolution capacity. The compound follows the general principle that polar compounds dissolve preferentially in polar solvents. The enhanced solubility in polar protic solvents (water, methanol, ethanol) compared to polar aprotic solvents (DMSO, DMF) suggests that hydrogen bonding capability plays a crucial role in the dissolution process [10] [8].

Thermal Degradation Kinetics and Phase Transition Analysis

Thermal Stability Profile:
Strychnine hydrochloride demonstrates excellent thermal stability under normal storage and handling conditions. The compound remains stable at room temperature (25°C) for extended periods when properly stored [1] [9]. Thermal analysis reveals that the compound maintains structural integrity up to approximately 200°C, beyond which decomposition processes begin to occur [11].

Melting Point and Phase Transitions:
The melting point of strychnine hydrochloride is reported as 295°C, representing the temperature at which the crystalline structure undergoes phase transition from solid to liquid state [1] [9]. This relatively high melting point indicates strong intermolecular forces within the crystal lattice, consistent with the ionic nature of the hydrochloride salt [11].

Dehydration Kinetics:
If present as a hydrated form, strychnine hydrochloride may undergo stepwise dehydration processes. Studies on related strychnine salts demonstrate that dehydration typically occurs through multiple stages, with initial water loss beginning at relatively low temperatures (40-80°C) and complete dehydration achieved at higher temperatures (160-200°C) [12] [11]. The dehydration process follows temperature-dependent kinetics, with slower heating rates allowing for more complete characterization of intermediate hydrate phases [11].

Decomposition Pathways:
At temperatures exceeding 200°C, strychnine hydrochloride begins to undergo thermal decomposition. The decomposition process involves multiple pathways, including loss of the chloride anion, degradation of the strychnine backbone, and potential sublimation of strychnine base [11]. Thermogravimetric analysis (TGA) reveals that decomposition occurs through distinct mass loss events, with the initial stage corresponding to dehydration (if applicable) and subsequent stages representing chemical degradation [11].

Phase Transition Dynamics:
Differential scanning calorimetry (DSC) analysis reveals that strychnine hydrochloride may exhibit multiple thermal events depending on the crystalline form and hydration state. The primary endothermic event occurs at the melting point (295°C), with additional thermal events potentially occurring at lower temperatures if the compound exists as a hydrate [11]. The thermal behavior is influenced by factors such as heating rate, atmosphere (nitrogen vs. air), and sample preparation methods [11].

Protonation State Dynamics in Aqueous Media

Ionization Equilibrium:
Strychnine hydrochloride exhibits complex protonation behavior in aqueous solution due to the presence of two nitrogen atoms with different basicity characteristics. The compound possesses two pKa values: 2.3 and 8.0 at 25°C [3]. The lower pKa value (2.3) corresponds to the more basic aliphatic nitrogen (N19), while the higher pKa value (8.0) is associated with the less basic amide nitrogen (N9) [5] [13].

pH-Dependent Speciation:
The protonation state of strychnine hydrochloride is highly dependent on solution pH, which directly affects its solubility, stability, and chemical behavior. At physiological pH (7.4), the compound exists predominantly in the protonated form at the aliphatic nitrogen, with the amide nitrogen remaining unprotonated [5] [6]. This protonation pattern is consistent with the pKa values and explains the enhanced water solubility of the hydrochloride salt compared to the free base [6].

Aqueous Stability:
In aqueous media, strychnine hydrochloride demonstrates remarkable hydrolytic stability. The compound exhibits DT50 values (time for 50% degradation) exceeding 31 days at pH 5, 7, and 9 at 25°C [4]. This stability is attributed to the robust molecular structure of the strychnine backbone and the stabilizing effect of the hydrochloride salt formation [14].

Ion-Pair Formation:
In aqueous solution, strychnine hydrochloride may exist as ion pairs, particularly at higher concentrations. The extent of ion-pair formation depends on solution ionic strength, pH, and concentration [5]. Nuclear magnetic resonance (NMR) studies reveal that ion-pairing effects are more pronounced in less polar solvents, while in highly polar aqueous media, the compound exists predominantly as dissociated ions [5].

Protonation Site Preference:
Computational and experimental evidence confirms that protonation occurs preferentially at the aliphatic nitrogen (N19) rather than the amide nitrogen (N9) [5]. This selectivity is attributed to the higher electron density and accessibility of the aliphatic nitrogen. The protonation at N19 results in characteristic downfield shifts in NMR spectroscopy, confirming the protonation site assignment [5].

Concentration Effects:
The protonation behavior of strychnine hydrochloride shows some concentration dependence, particularly at higher concentrations where aggregation effects may become significant. At concentrations below 20 mM, the compound behaves as a monomer with predictable protonation behavior [5]. However, at higher concentrations, weak aggregation may occur, leading to slight modifications in the apparent pKa values and solubility characteristics [5].

Temperature Dependence:
The protonation equilibrium of strychnine hydrochloride exhibits temperature dependence, with the extent of protonation generally decreasing with increasing temperature. This temperature effect is relatively modest under normal conditions but becomes more significant at elevated temperatures where thermal energy begins to disrupt the protonation equilibrium [5].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9651U398A9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (97.56%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

1421-86-9

Wikipedia

Strychnine hydrochloride

Dates

Last modified: 08-15-2023
1: Singh K, Blümich B. Desktop NMR for structure elucidation and identification of strychnine adulteration. Analyst. 2017 May 2;142(9):1459-1470. doi: 10.1039/c7an00020k. PubMed PMID: 28345710.
2: Côté É, Rousseau JP, Fournier S, Kinkead R. Control of breathing in in vitro brain stem preparation from goldfish (Carassius auratus; Linnaeus). Physiol Biochem Zool. 2014 May-Jun;87(3):464-74. doi: 10.1086/675939. Epub 2014 Apr 14. PubMed PMID: 24769710.
3: Degtyarenko AM, Kaufman MP. Bicuculline and strychnine suppress the mesencephalic locomotor region-induced inhibition of group III muscle afferent input to the dorsal horn. Neuroscience. 2003;118(3):779-88. PubMed PMID: 12710985.
4: Isobe S, Amano H. [A case of a mispreparation of medicine on Yokohama and the separation of drug dispensaries from the medical practice]. Yakushigaku Zasshi. 2002;37(1):47-52. Japanese. PubMed PMID: 12412596.
5: Weber M, Richardson R. Centrally administered corticotropin-releasing hormone and peripheral injections of strychnine hydrochloride potentiate the acoustic startle response in preweanling rats. Behav Neurosci. 2001 Dec;115(6):1273-82. PubMed PMID: 11770058.
6: Baker RE, Ballantyne D, Bingmann D, Jones D, Widman G. Rhythm generation in organotypic medullary cultures of newborn rats. Int J Dev Neurosci. 1995 Dec;13(8):799-809. PubMed PMID: 8770653.
7: Stuart GJ, Redman SJ. The role of GABAA and GABAB receptors in presynaptic inhibition of Ia EPSPs in cat spinal motoneurones. J Physiol. 1992 Feb;447:675-92. PubMed PMID: 1317438; PubMed Central PMCID: PMC1176057.
8: Chitravanshi VC, Agarwal SK, Calaresu FR. Microinjection of glycine into the nucleus ambiguus elicits tachycardia in spinal rats. Brain Res. 1991 Dec 6;566(1-2):290-4. PubMed PMID: 1687662.
9: Ghosh R, Roychowdhury P, Chattopadhyay D, Iitaka Y. Structure of strychnine hydrochloride sesquihydrate. Acta Crystallogr C. 1989 Nov 15;45 ( Pt 11):1794-7. PubMed PMID: 2610965.
10: Wang QA, Li P. A GABAergic mechanism in the inhibition of cardiac vagal reflexes. Brain Res. 1988 Aug 9;457(2):367-70. PubMed PMID: 3219562.
11: Kerwin RW, Pycock CJ. Role of taurine as a possible transmitter in the thermoregulatory pathways of the rat. J Pharm Pharmacol. 1979 Jul;31(7):466-70. PubMed PMID: 38317.
12: Kamel SH, Ahlamy AA. The pathology of strychnine hydrochloride poisoning in dogs. Zentralbl Veterinarmed A. 1969 Aug;16(6):542-8. PubMed PMID: 4981821.
13: Kamel SH, Afifi AA. Estimation of toxic doses of strychnine hydrochloride in rats and dogs. Zentralbl Veterinarmed A. 1969 Jul;16(5):465-70. PubMed PMID: 4979295.
14: Devanandan MS, Eccles RM, Stenhouse D. Presynaptic inhibition evoked by muscle contraction. J Physiol. 1966 Jul;185(2):471-85. PubMed PMID: 16992233; PubMed Central PMCID: PMC1395816.

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